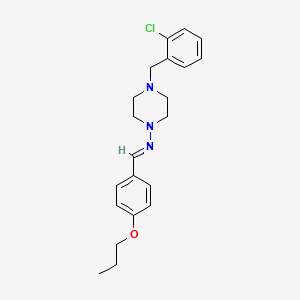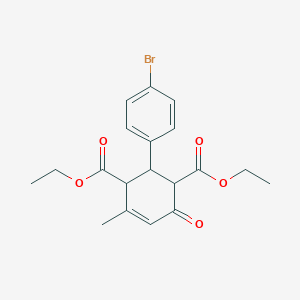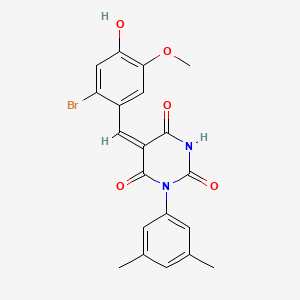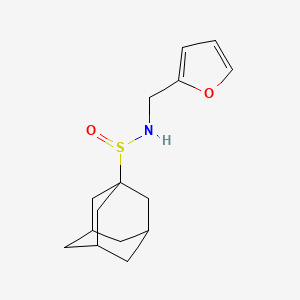
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine
Overview
Description
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine, also known as CBP, is a chemical compound that has been extensively studied for its potential use in scientific research. CBP is a piperazine derivative that has shown promising results in various studies, particularly in the field of neuroscience. In
Mechanism of Action
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine acts as a selective antagonist of the 5-HT2A receptor, which is a subtype of serotonin receptor. The 5-HT2A receptor plays a crucial role in various physiological functions such as mood regulation, cognition, and perception. By blocking the 5-HT2A receptor, 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine can modulate the activity of various neurotransmitters and neuromodulators, which can lead to various physiological effects.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been shown to have various biochemical and physiological effects, particularly in the central nervous system. 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been shown to improve cognitive function, reduce anxiety and depression, and enhance memory consolidation. 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has also been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Advantages and Limitations for Lab Experiments
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has various advantages for lab experiments, including its selectivity for the 5-HT2A receptor, its ability to modulate the activity of various neurotransmitters and neuromodulators, and its potential use in the treatment of various neurological disorders. However, 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.
Future Directions
There are various future directions for research on 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine, including its potential use in the treatment of various neurological disorders, its potential use in the treatment of cancer and other diseases, and its potential use as a tool for studying the central nervous system. Further research is needed to fully understand the mechanisms of action of 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine and its potential applications in various fields of research.
Conclusion:
In conclusion, 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine is a chemical compound that has shown promising results in various scientific research areas, particularly in the field of neuroscience. 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has the potential to be used in the treatment of various neurological disorders, as well as in the treatment of cancer and other diseases. Further research is needed to fully understand the mechanisms of action of 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine and its potential applications in various fields of research.
Scientific Research Applications
4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has been extensively studied for its potential use in various scientific research areas, particularly in the field of neuroscience. 4-(2-chlorobenzyl)-N-(4-propoxybenzylidene)-1-piperazinamine has shown potential in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. It has also shown promising results in the treatment of cancer and various other diseases.
properties
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(4-propoxyphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O/c1-2-15-26-20-9-7-18(8-10-20)16-23-25-13-11-24(12-14-25)17-19-5-3-4-6-21(19)22/h3-10,16H,2,11-15,17H2,1H3/b23-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABJQOUJVPTSCX-XQNSMLJCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorobenzyl)-N-[(E)-(4-propoxyphenyl)methylidene]piperazin-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B3910969.png)
![1-(4-chlorophenyl)-3-[(2,4-dimethoxyphenyl)amino]-2-buten-1-one](/img/structure/B3910972.png)


![2-[(diaminomethylene)carbonohydrazonoyl]phenyl benzenesulfonate](/img/structure/B3910987.png)

![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(2,5-dimethylphenoxy)-2-propanol dihydrochloride](/img/structure/B3910994.png)
![N-[4-(dimethylamino)phenyl]-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B3911002.png)

![methyl 4-[2-hydroxy-3-(1-piperidinyl)propoxy]benzoate](/img/structure/B3911033.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911041.png)

![N-(5-chloro-2-hydroxyphenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911053.png)